5-Pyridin-4-YL-oxazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Pyridin-4-YL-oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is a part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Molecular Structure Analysis

The molecular structure of 5-Pyridin-4-YL-oxazole-2-carboxylic acid consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The exact molecular weight and other specific details could not be found in the available resources.Physical And Chemical Properties Analysis

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

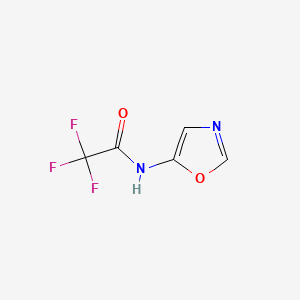

Oxazole derivatives have been studied for their potential anticancer properties. A recent study has shown that certain compounds exhibit moderate effects primarily on renal cancer cell lines .

Kinase Inhibition

The oxazolo[5,4-d]pyrimidine scaffold, which is structurally related to oxazole compounds, is known to be a potent kinase inhibitor. These inhibitors are active against diverse molecular targets and are used in the treatment of various diseases .

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds with an oxazole structure have been identified as inhibitors of VEGFR-2, which plays a significant role in angiogenesis and cancer progression .

Antioxidant Properties

Oxazole derivatives have been designed to combine aldose reductase inhibition with antioxidant action, making them potential candidates for antioxidative therapy .

Antiviral Agents

The oxazole scaffold is also used in the development of antiviral agents due to its pharmacophore properties .

Immunomodulatory Effects

Some oxazole derivatives exhibit immunosuppressive effects, which can be leveraged in the treatment of autoimmune diseases and organ transplantation .

Antidiabetic Activity

Specific oxazole derivatives have shown considerable inhibition of DPP-IV, an enzyme involved in glucose metabolism, indicating potential antidiabetic activity .

Antitubercular Activity

Oxazole compounds have been synthesized and evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis, showing promise as potential treatments for tuberculosis .

Safety and Hazards

Wirkmechanismus

Target of Action

Oxazole derivatives, which include this compound, have been known to interact with a wide range of biological targets .

Mode of Action

Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Oxazole derivatives have been associated with a broad spectrum of biological activities, implying that they may impact multiple biochemical pathways .

Result of Action

Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZAUOQHJVVJJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)